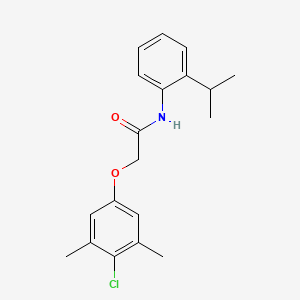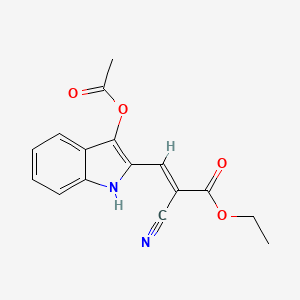
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxyacetamide structure. This is followed by the introduction of the 2-propan-2-ylphenyl group through a substitution reaction. Common reagents and conditions might include:
Reagents: 4-chloro-3,5-dimethylphenol, acylating agents (e.g., acetic anhydride), 2-propan-2-ylphenylamine.
Conditions: Solvents like dichloromethane or toluene, catalysts such as pyridine or triethylamine, and temperature control.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using similar reagents and conditions but optimized for efficiency and yield. This might include continuous flow reactors, high-pressure systems, and automated control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide may have applications in various scientific fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Use in the development of new materials or as a component in agrochemical formulations.
Mecanismo De Acción
The mechanism of action for 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)acetamide
- N-(2-propan-2-ylphenyl)acetamide
- 4-chloro-3,5-dimethylphenol derivatives
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide is unique due to the combination of its phenoxy and acetamide groups, which may confer specific chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-12(2)16-7-5-6-8-17(16)21-18(22)11-23-15-9-13(3)19(20)14(4)10-15/h5-10,12H,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFRVJMEMFOSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)
![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)

![N-[(E)-[4-(2,3-dimethylanilino)-4-oxobutan-2-ylidene]amino]-3,5-dimethoxybenzamide](/img/structure/B5799603.png)
![2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5799610.png)
![{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}(morpholin-4-yl)methanone](/img/structure/B5799614.png)


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)

